![molecular formula C20H19FN4O3 B6452248 3-[2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one CAS No. 2549030-11-5](/img/structure/B6452248.png)
3-[2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C20H19FN4O3 and its molecular weight is 382.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one is 382.14411864 g/mol and the complexity rating of the compound is 616. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-[2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Insomnia Treatment
Insomnia is a common disorder that affects sleep onset, maintenance, and next-day functioning. Traditional treatments often rely on GABA modulators, but they have limitations. MK-6096, a dual orexin receptor antagonist (DORA), offers a novel approach. By targeting orexin neuropeptides, it promotes sleep without the adverse effects seen with other agents .
Orexin Receptor Modulation
MK-6096 specifically targets orexin receptors (OX1R and OX2R). These neuropeptides play a central role in regulating wakefulness. By blocking orexin signaling, MK-6096 modulates sleep-wake cycles, making it a promising therapeutic option .
Drug Addiction and Reward Pathways
Orexin receptors are linked to reward pathways and addiction. MK-6096’s modulation of these receptors could impact addictive behaviors, potentially aiding in substance use disorder treatment.
Mechanism of Action
Target of Action
Similar compounds have been found to targetG-protein coupled receptors (GPCRs) such as the orexin receptors . These receptors play a crucial role in regulating sleep and wakefulness cycles .
Mode of Action
The compound likely interacts with its targets by binding to the active site of the receptor, thereby modulating its activity . The presence of a fluoropyridinyl group may enhance the compound’s binding affinity to its target .
Biochemical Pathways
Compounds that target gpcrs often influence signal transduction pathways, leading to changes in cellular activity .
Pharmacokinetics
The presence of a fluoropyridinyl group may enhance the compound’s bioavailability
Result of Action
Modulation of gpcr activity can lead to a wide range of cellular responses, including changes in gene expression, cell proliferation, and neurotransmitter release .
properties
IUPAC Name |
3-[2-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3/c21-15-5-6-18(22-9-15)28-12-14-7-8-24(10-14)19(26)11-25-13-23-17-4-2-1-3-16(17)20(25)27/h1-6,9,13-14H,7-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XODJZIGRGAADJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COC2=NC=C(C=C2)F)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.